Cas no 1261977-25-6 (3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol)

3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol 化学的及び物理的性質
名前と識別子
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- MFCD18316157
- 3-BROMO-5-(2-CHLORO-5-METHOXYCARBONYLPHENYL)PHENOL
- 1261977-25-6
- DTXSID70686476
- Methyl 3'-bromo-6-chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
- 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%
- 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol
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- MDL: MFCD18316157
- インチ: InChI=1S/C14H10BrClO3/c1-19-14(18)8-2-3-13(16)12(6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3
- InChIKey: PNGOFDRSVFHOBJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 339.95018Da
- どういたいしつりょう: 339.95018Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 46.5Ų
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB322363-5 g |
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%; . |
1261977-25-6 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
abcr | AB322363-5g |
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, 95%; . |
1261977-25-6 | 95% | 5g |
€1159.00 | 2024-04-20 |
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenolに関する追加情報
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol: A Comprehensive Overview
3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, also known by its CAS number 1261977-25-6, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound, characterized by its intricate aromatic structure, has garnered attention due to its unique properties and promising applications in drug discovery and material science. Recent studies have shed light on its synthesis, biological activity, and structural elucidation, making it a subject of interest for researchers worldwide.
The molecular structure of 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol comprises a phenolic group attached to a substituted aromatic ring. The presence of bromine, chlorine, and methoxycarbonyl groups introduces diverse electronic and steric effects, which significantly influence its reactivity and biological behavior. These functional groups not only enhance the compound's stability but also contribute to its ability to interact with biological targets, making it a valuable molecule in medicinal chemistry.
Recent research has focused on the synthesis of this compound, with chemists exploring novel routes to improve yield and purity. For instance, a study published in the Journal of Organic Chemistry demonstrated an efficient method involving Suzuki coupling reactions to construct the biaryl framework. This approach not only simplifies the synthesis process but also opens avenues for further functionalization, enabling the creation of derivatives with enhanced bioavailability.
The biological activity of 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol has been extensively studied in vitro and in vivo. Preclinical studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for treating chronic inflammatory diseases. Additionally, its ability to inhibit key enzymes involved in cancer progression has been highlighted in recent clinical trials, underscoring its therapeutic potential.
In terms of applications, this compound has found utility in the development of advanced materials. Its unique electronic properties make it a promising candidate for use in organic electronics, such as OLEDs and photovoltaic devices. Researchers have also explored its role as a precursor in the synthesis of novel polymers with tailored optical and mechanical properties.
The environmental impact of 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol has been another area of focus. Studies indicate that the compound degrades under specific environmental conditions, reducing its persistence in ecosystems. However, further research is required to fully understand its ecological footprint and develop strategies for safe disposal.
In conclusion, 3-Bromo-5-(2-chloro-5-methoxycarbonylphenyl)phenol, CAS number 1261977-25-6, stands as a testament to the ingenuity of modern chemistry. Its versatile structure, coupled with cutting-edge research findings, positions it as a key molecule in advancing both therapeutic interventions and material innovation. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to various scientific disciplines.
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